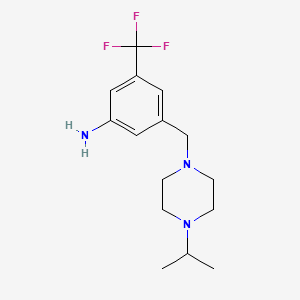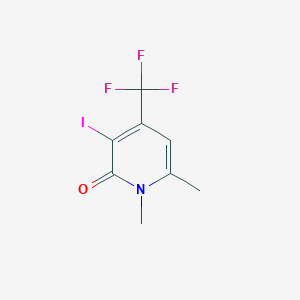
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridone family. This compound is characterized by the presence of iodine, trifluoromethyl, and dimethyl groups attached to a pyridone ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone, methyl iodide, and trifluoromethyl iodide.
Methylation: The methyl groups are introduced at the 1- and 6-positions of the pyridone ring through a methylation reaction using methyl iodide or a similar methylating agent.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4-position of the pyridone ring using trifluoromethyl iodide or a similar trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve the use of acidic or basic media.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions may involve the use of solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyridones with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives of the pyridone ring.
Reduction Reactions: Products include reduced derivatives of the pyridone ring.
科学研究应用
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
相似化合物的比较
Similar Compounds
1,6-Dimethyl-3-chloro-4-(trifluoromethyl)-2-pyridone: Similar structure with chlorine instead of iodine.
1,6-Dimethyl-3-bromo-4-(trifluoromethyl)-2-pyridone: Similar structure with bromine instead of iodine.
1,6-Dimethyl-3-fluoro-4-(trifluoromethyl)-2-pyridone: Similar structure with fluorine instead of iodine.
Uniqueness
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The trifluoromethyl group also contributes to its unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H7F3INO |
|---|---|
分子量 |
317.05 g/mol |
IUPAC 名称 |
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C8H7F3INO/c1-4-3-5(8(9,10)11)6(12)7(14)13(4)2/h3H,1-2H3 |
InChI 键 |
CNFUCIZHCSFYLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1C)I)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
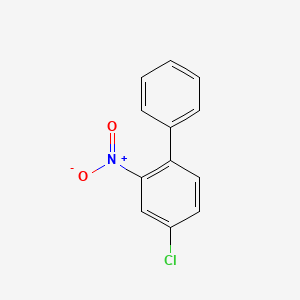
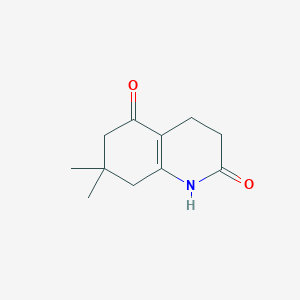
![Methyl 2-(7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propanoate](/img/structure/B8598658.png)
![6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8598672.png)
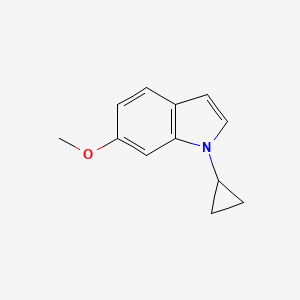
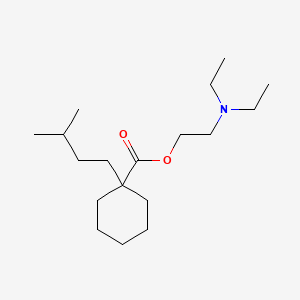
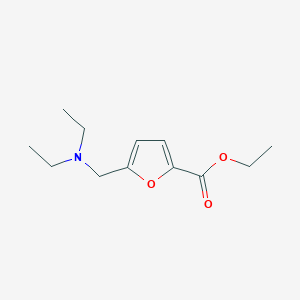
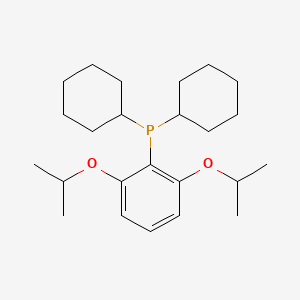
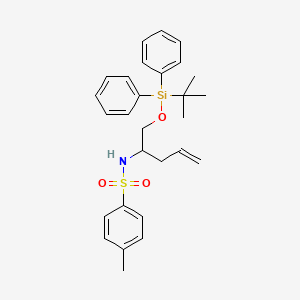
![2-{[(3-Methyl-1H-inden-7-yl)oxy]methyl}morpholine](/img/structure/B8598706.png)

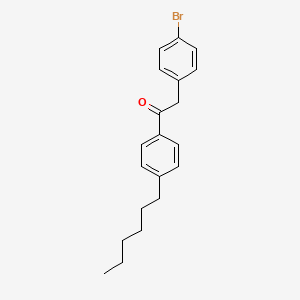
![Benzoic acid, 2-[(phenylthio)methoxy]-](/img/structure/B8598733.png)
